Home > Products > Screening Compounds P101382 > PLP (139-151) (trifluoroacetate salt)
PLP (139-151) (trifluoroacetate salt) -

PLP (139-151) (trifluoroacetate salt)

Catalog Number: EVT-10953953
CAS Number:
Molecular Formula: C74H105F3N20O19
Molecular Weight: 1635.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PLP (139-151) (trifluoroacetate salt) is a synthetic peptide derived from the myelin proteolipid protein, specifically from amino acid residues 139 to 151. The sequence of this peptide is HSLGKWLGHPDKF, and it plays a crucial role in the study of autoimmune diseases, particularly multiple sclerosis. This peptide is known for its ability to induce experimental autoimmune encephalomyelitis (EAE) in laboratory mice, serving as a model for human multiple sclerosis research. The trifluoroacetate salt form is commonly utilized in various experimental settings due to its stability and solubility properties.

Source and Classification

PLP (139-151) is classified under peptides and is primarily sourced synthetically. It is often used in immunological studies to investigate T cell responses and the mechanisms underlying autoimmune conditions. The peptide has been identified as an encephalitogenic determinant, meaning it can trigger an immune response leading to neurological damage similar to that observed in multiple sclerosis.

Synthesis Analysis

Methods

The synthesis of PLP (139-151) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes:

  1. Amino Acid Coupling: The amino acids are sequentially added to a solid support, usually a resin, through peptide bond formation.
  2. Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
  3. Cleavage: Once the full peptide chain is synthesized, it is cleaved from the resin and purified.

Technical Details

The molecular weight of PLP (139-151) is approximately 1521.72 g/mol, with a molecular formula of C72H104N20O17 when considering its trifluoroacetate salt form. The purity of synthesized peptides typically exceeds 95%, ensuring reliable experimental results.

Molecular Structure Analysis

Structure

The three-dimensional structure of PLP (139-151) has implications for its biological activity. The specific arrangement of amino acids contributes to its ability to bind to major histocompatibility complex molecules, facilitating T cell activation.

Data

  • Sequence: HSLGKWLGHPDKF
  • Molecular Weight: 1521.72 g/mol
  • Molecular Formula: C72H104N20O17
  • Purity: > 95%
Chemical Reactions Analysis

Reactions

PLP (139-151) participates in several key reactions within the immune system:

  1. T Cell Activation: Upon presentation by antigen-presenting cells, PLP (139-151) activates specific T cells that recognize this peptide as foreign.
  2. Cytokine Production: Activated T cells release cytokines that contribute to inflammation and demyelination in the central nervous system.

Technical Details

The peptide's reactivity can be influenced by its trifluoroacetate salt form, which may affect its solubility and interaction with biological membranes.

Mechanism of Action

Process

The mechanism by which PLP (139-151) induces EAE involves several steps:

  1. Antigen Presentation: Dendritic cells present the peptide to naïve T cells in lymph nodes.
  2. T Cell Proliferation: Specific T cells proliferate and differentiate into effector cells capable of crossing the blood-brain barrier.
  3. Neuroinflammation: These effector T cells infiltrate the central nervous system, leading to inflammation and damage to myelin sheaths.

Data

Studies have shown that immunization with PLP (139-151) can induce severe EAE in SJL/J mice, with symptoms appearing within days post-immunization.

Physical and Chemical Properties Analysis

Physical Properties

PLP (139-151) is typically provided in a lyophilized powder form, which should be stored at -20 °C or lower for stability.

Chemical Properties

The trifluoroacetate salt form enhances solubility in aqueous solutions but may introduce variability in biological assays due to its potential effects on cell viability at certain concentrations.

Applications

PLP (139-151) has significant applications in scientific research:

  • Autoimmunity Studies: It serves as a model for studying multiple sclerosis and other autoimmune diseases.
  • Vaccine Development: Insights gained from research using this peptide can inform vaccine strategies aimed at modulating immune responses.
  • Therapeutic Research: Understanding the mechanisms behind EAE induction can lead to potential therapeutic interventions for demyelinating diseases.
Experimental Autoimmune Encephalomyelitis Model Establishment

Induction Protocols for Relapsing-Remitting Experimental Autoimmune Encephalomyelitis in Murine Systems

The induction of relapsing-remitting experimental autoimmune encephalomyelitis (RR-EAE) using the peptide fragment PLP (139-151) (trifluoroacetate salt) follows a standardized protocol. Female SJL/J mice (aged 5–8 weeks) receive a subcutaneous injection of 100 μg PLP (139-151) emulsified in complete Freund adjuvant containing 4 mg/ml heat-killed Mycobacterium tuberculosis H37Ra. This emulsion is prepared by mixing equal volumes of peptide solution (2 mg/ml in phosphate-buffered saline) and adjuvant, followed by homogenization via repeated passage through an 18-gauge needle or sonication. Pertussis toxin (400 ng) is administered intraperitoneally on the day of immunization and 48 hours post-immunization to enhance blood-brain barrier permeability and ensure consistent disease induction [1] [3].

Clinical disease manifests 12–28 days post-immunization and is monitored using a standardized neurological scoring system (Table 1). The relapsing-remitting course features acute paralytic episodes followed by partial or complete recovery, mimicking the clinical pattern observed in human relapsing-remitting multiple sclerosis. Disease severity correlates with histopathological features including CNS inflammation, demyelination, and axonal damage [1] [3] [4].

Table 1: Clinical Scoring System for Experimental Autoimmune Encephalomyelitis Assessment

ScoreClinical Signs
0Normal mouse; no overt signs of disease
1Limp tail OR hind limb weakness
2Limp tail AND hind limb weakness
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Strain-Specific Sensitization Dynamics (SJL/J Mouse Model)

The SJL/J (H-2ᵒ) mouse strain exhibits unique immunological responsiveness to PLP (139-151) due to major histocompatibility complex class II (I-Aᵒ) restrictions. The I-Aᵒ molecule efficiently presents this immunodominant epitope to CD4⁺ T lymphocytes, triggering T helper 1 and T helper 17 cell differentiation. Notably, the thymic expression pattern of proteolipid protein isoforms influences susceptibility: While the full-length PLP isoform contains the encephalitogenic 139-151 sequence, the alternatively spliced DM-20 isoform expressed in the thymus lacks this epitope. This absence limits central tolerance mechanisms, allowing autoreactive T cells to populate peripheral lymphoid organs [1] [4].

Epitope spreading is a hallmark of the chronic-relapsing disease course in this model. During initial disease episodes, T cell responses target primarily PLP (139-151). Subsequent relapses involve activation of T cells recognizing secondary epitopes (e.g., PLP 178-191), demonstrating intramolecular and intermolecular epitope spreading. This phenomenon mirrors the antigenic spreading observed in human multiple sclerosis and underpins the chronicity of the model [4] [7].

Table 2: Key Epitopes of Proteolipid Protein in SJL/J Mice

EpitopeAmino Acid SequenceRelative EncephalitogenicityRole in Disease Course
PLP (139-151)HSLGKWLGHPDKFHigh (Primary immunodominant)Initiates acute phase
PLP (178-191)NTWTTCQSIAFPSKModerateAssociated with relapses
PLP (100-119)VariableLowMinor role in chronicity

Dose-Response Relationships in Disease Pathogenesis

Disease severity and incidence exhibit a dose-dependent relationship with PLP (139-151). Immunization with 50–100 μg of peptide induces severe experimental autoimmune encephalomyelitis in >90% of SJL/J mice. Threshold effects are observed below 25 μg, with inconsistent disease induction, while doses exceeding 150 μg do not significantly increase severity but may elevate mortality. The requirement for pertussis toxin co-administration is critical when inducing experimental autoimmune encephalomyelitis with myelin basic protein–related antigens in SJL mice or myelin oligodendrocyte glycoprotein in C57BL/6 mice, but its role in PLP (139-151)-induced experimental autoimmune encephalomyelitis is primarily to enhance initial T cell trafficking into the central nervous system [1] [3].

Cyclic PLP (139-151) (where the linear peptide is circularized head-to-tail) demonstrates reduced encephalitogenicity compared to its linear counterpart. This structural modification decreases major histocompatibility complex binding affinity and T cell receptor activation, resulting in attenuated clinical severity (mean maximal score: 1.8 versus 3.5 for linear peptide) and lower incidence (40% versus 100%) despite equivalent dosing. This highlights the critical role of peptide conformation in determining pathogenic potential [2].

Table 3: Dose-Response and Structural Determinants of Pathogenicity

Peptide FormDose (μg)Incidence (%)Mean Day of OnsetMean Maximal ScoreMortality (%)
Linear PLP (139-151)5090–10012.5 ± 1.23.5 ± 0.410–15
Linear PLP (139-151)10010011.8 ± 0.93.8 ± 0.315–20
Cyclic PLP (139-151)1004016.3 ± 2.11.8 ± 0.60
Linear MBP (84–104)100Variable21.0 ± 3.52.5 ± 0.75–10

Histopathological Characterization of Central Nervous System Demyelination

Central nervous system pathology in PLP (139-151)-induced experimental autoimmune encephalomyelitis features multifocal inflammatory demyelinating lesions with a preferential distribution in the spinal cord, brainstem, and cerebellum. Histological examination reveals perivascular and parenchymal infiltration by CD4⁺ T lymphocytes, macrophages, and activated microglia. Demyelination is mediated through multiple mechanisms: direct phagocytosis of myelin by activated macrophages/microglia, cytokine-mediated oligodendrocyte injury (involving interferon gamma, tumor necrosis factor alpha, and interleukin 17), and antibody-dependent mechanisms in some models. Axonal transection and neuronal loss correlate with the degree of inflammation and clinical severity, particularly in chronic lesions [1] [3] [4].

Iron deposition, a feature associated with disease chronicity and oxidative injury in multiple sclerosis, is consistently observed in the cerebellum, medulla, and spinal cord of mice with PLP (139-151)-induced experimental autoimmune encephalomyelitis. Immunohistochemical upregulation of translocator protein (18 kDa) and ionized calcium-binding adapter molecule 1 in spinal cord sections confirms extensive microglial and macrophage activation, serving as quantitative markers of neuroinflammation [3] [6].

Table 4: Histopathological Features of PLP (139-151)-Induced Experimental Autoimmune Encephalomyelitis

Pathological FeatureLocationCellular MechanismsClinical Correlation
Perivascular inflammationSpinal cord, brainstemCD4⁺ T cell infiltration; Blood-brain barrier disruptionAcute paralysis
Macrophage-mediated demyelinationWhite matter tractsMyelin phagocytosis; Protease/cytokine releaseHind limb weakness/paralysis
Axonal degenerationActive lesion bordersNitric oxide toxicity; Glutamate excitotoxicity; Loss of trophic supportPersistent neurological deficit
Reactive astrogliosisPerilesional areasGlial fibrillary acidic protein upregulation; Scar formationDisease chronicity
Iron depositionCerebellum, medulla, spinal cordHemoglobin breakdown; Oxidative stressDisease progression

Comparative Neuropathology with Human Multiple Sclerosis Lesions

The neuropathology of PLP (139-151)-induced experimental autoimmune encephalomyelitis shows significant parallels with active multiple sclerosis plaques. Both exhibit sharply demarcated areas of demyelination, reactive astrogliosis, and foamy macrophages containing myelin debris. The predominance of CD4⁺ T cells in early lesions mirrors the inflammatory infiltrate in acute multiple sclerosis. Furthermore, epitope spreading observed in the relapsing phase of this experimental autoimmune encephalomyelitis model recapitulates the antigenic broadening hypothesized to drive disease progression in multiple sclerosis [4] [8].

Key differences exist, however. Experimental autoimmune encephalomyelitis lesions typically demonstrate more uniform pathology with prominent perivascular inflammation, whereas multiple sclerosis lesions display greater heterogeneity (e.g., pattern I–IV classifications based on immunopathology). Remyelination, while incomplete in both, is generally more extensive in experimental autoimmune encephalomyelitis. Furthermore, cortical demyelination—a hallmark of progressive multiple sclerosis—is less prominent in PLP (139-151)-induced experimental autoimmune encephalomyelitis compared to other models like myelin oligodendrocyte glycoprotein-induced experimental autoimmune encephalomyelitis in C57BL/6 mice or nonhuman primate models. The absence of lymphoid follicle-like structures in meninges, a feature of progressive multiple sclerosis, represents another limitation [4] [8].

The model's strength lies in its recapitulation of the relapsing-remitting clinical course and CD4⁺ T cell–dependent pathogenesis relevant to early multiple sclerosis. Iron deposition patterns observed in this model provide a valuable platform for studying oxidative injury mechanisms relevant to chronic multiple sclerosis. However, it may be less suitable for studying progressive disease phenotypes or B cell–dominant pathophysiology [3] [4] [8].

Properties

Product Name

PLP (139-151) (trifluoroacetate salt)

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C74H105F3N20O19

Molecular Weight

1635.7 g/mol

InChI

InChI=1S/C72H104N20O17.C2HF3O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;3-2(4,5)1(6)7/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);(H,6,7)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m0./s1

InChI Key

XUIHONJLEQCVEQ-OVFYYFFASA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.